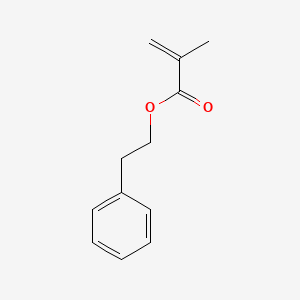

2-Phenylethyl methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenylethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-10(2)12(13)14-9-8-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZXXGLGJZQLTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28825-60-7 | |

| Record name | Poly(2-phenylethyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28825-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7063134 | |

| Record name | 2-Phenylethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3683-12-3 | |

| Record name | Phenylethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3683-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003683123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VLG348MDF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Phenylethyl methacrylate chemical properties and structure

An In-depth Technical Guide to 2-Phenylethyl Methacrylate: Properties, Structure, and Applications for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (PEMA), a methacrylate ester characterized by the presence of a phenylethyl group, is a versatile monomer with significant applications in polymer science.[1] Its unique combination of a reactive methacrylate functionality and a bulky aromatic side chain imparts desirable properties to the resulting polymers, including enhanced thermal stability, chemical resistance, and specific optical characteristics.[2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and polymerization of PEMA, with a particular focus on its relevance and potential applications in the fields of scientific research and drug development.

Chemical Structure and Identification

The molecular structure of this compound consists of a methacrylate group esterified with 2-phenylethanol. This structure provides a combination of a polymerizable vinyl group and an aromatic ring, which dictates its physical and chemical properties.

-

IUPAC Name: 2-phenylethyl 2-methylprop-2-enoate[3]

-

CAS Number: 3683-12-3[3]

-

Molecular Formula: C₁₂H₁₄O₂[3]

-

Canonical SMILES: CC(=C)C(=O)OCCC1=CC=CC=C1[3]

-

InChI: InChI=1S/C12H14O2/c1-10(2)12(13)14-9-8-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3[3]

-

InChIKey: ILZXXGLGJZQLTR-UHFFFAOYSA-N[3]

Below is a diagram illustrating the logical relationship of its structural components.

Caption: Structural components of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various polymerization processes.

| Property | Value | Reference |

| Molecular Weight | 190.24 g/mol | [3][4] |

| Appearance | Colorless to light yellow clear liquid | [4][5] |

| Boiling Point | 107 °C at 2 mmHg | [4] |

| Flash Point | 158 °C | [4] |

| Density (Specific Gravity) | 1.02 g/cm³ (at 20/20 °C) | [4] |

| Refractive Index | 1.508 - 1.51 | [2][4] |

| Glass Transition Temperature (Tg) of Polymer | 26 °C | [2][6] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |

| Stability | Light and heat sensitive.[4] Typically stabilized with hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ). | [2][4] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the raw spectra are not provided, the structural information can be used to predict the expected signals in ¹H and ¹³C NMR spectra. The analysis of these spectra is crucial for confirming the purity of the monomer and for studying the microstructure of its polymers.[7][8] For instance, in ¹H NMR, characteristic peaks for the vinyl protons, the methyl protons of the methacrylate group, the methylene protons of the ethyl group, and the aromatic protons of the phenyl group would be expected.[9]

Infrared (IR) Spectroscopy

The IR spectrum of PEMA would exhibit characteristic absorption bands corresponding to its functional groups.[10][11] Key expected peaks include:

-

C=O stretch (ester): around 1728 cm⁻¹[12]

-

C=C stretch (vinyl): around 1635 cm⁻¹

-

C-O stretch (ester): in the range of 1147-1295 cm⁻¹[12]

-

Aromatic C-H stretch: above 3000 cm⁻¹

-

Aliphatic C-H stretch: below 3000 cm⁻¹[12]

Synthesis and Polymerization

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 2-phenylethanol with methacryloyl chloride or methacrylic acid.[9][13]

Reaction Scheme:

C₆H₅CH₂CH₂OH + CH₂=C(CH₃)COCl → C₆H₅CH₂CH₂OCOC(CH₃)=CH₂ + HCl

Experimental Protocol: Synthesis via Esterification

-

Reaction Setup: In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 2-phenylethanol and a suitable solvent (e.g., dichloromethane).[14]

-

Addition of Reagents: Methacryloyl chloride is added dropwise to the stirred solution at a controlled temperature (typically low temperatures to manage the exothermic reaction).[14] A base, such as triethylamine, is often added to neutralize the HCl byproduct.[14]

-

Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with water and an alkaline solution to remove unreacted acid and salts.[14] The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.[14] The crude product is purified by vacuum distillation.[15]

The following diagram illustrates the general workflow for the synthesis of PEMA.

Caption: General workflow for the synthesis of this compound.

Polymerization of this compound

PEMA can be polymerized through various mechanisms, with free radical polymerization being a common method.[9] It can be homopolymerized or copolymerized with other monomers to tailor the properties of the resulting polymer.[9]

Experimental Protocol: Free Radical Polymerization

-

Preparation: The PEMA monomer is purified to remove inhibitors. A reaction vessel is charged with the monomer, a suitable solvent (if solution polymerization is desired), and a free radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[9]

-

Polymerization: The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization. The vessel is then heated to a specific temperature to initiate the decomposition of the initiator and start the polymerization process.[16]

-

Termination and Isolation: The polymerization is allowed to proceed for a predetermined time or until a desired conversion is reached. The reaction is then terminated, often by cooling and exposing the mixture to air. The polymer is typically isolated by precipitation in a non-solvent, followed by filtration and drying.

Applications in Research and Drug Development

The unique properties of PEMA and its corresponding polymer, poly(this compound) (PPEMA), make them attractive for various high-performance applications.[2]

High-Performance Coatings and Adhesives

The phenylethyl group in PEMA enhances the thermal stability, chemical resistance, and optical clarity of the resulting polymers.[2] This makes it a valuable monomer in the formulation of high-performance coatings, adhesives, and specialty resins where durability and clarity are paramount.[1][2]

Ophthalmic Applications

PEMA is noted for its use in ophthalmic applications due to its moderate UV absorbing properties and the refractive index of its polymer (n ≈ 1.55).[2] These characteristics are beneficial for the manufacturing of intraocular lenses (IOLs) and other optical components.

Potential in Drug Delivery

While direct applications of PEMA in drug delivery are less documented than for other methacrylates like poly(2-hydroxyethyl methacrylate) (PHEMA), its properties suggest potential in this area.[17][18][19][20] The hydrophobicity imparted by the phenylethyl group can be utilized to encapsulate and control the release of hydrophobic drugs.[21] Copolymers of PEMA with more hydrophilic monomers could be synthesized to create amphiphilic materials for the formation of micelles or nanoparticles for drug delivery.[19] The biocompatibility of methacrylate-based polymers is generally good, making them suitable candidates for biomedical applications.[19] Further research into the formulation of PEMA-based micro- or nanoparticles could open new avenues for controlled drug release systems.[21]

Safety and Handling

This compound is classified as an irritant.[3][22] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[3][22]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area.[22] Wear suitable protective clothing, including gloves and eye/face protection.[22][23]

-

Storage: Store in a cool, refrigerated place away from light and heat.[4][24]

-

Spills: In case of a spill, evacuate the area and use appropriate personal protective equipment. Remove all sources of ignition.[22]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[22] If inhaled, move the person to fresh air.[23] Seek medical attention if irritation persists.[22][23]

Conclusion

This compound is a specialty monomer with a unique combination of properties derived from its methacrylate and phenylethyl functionalities. Its use in high-performance materials is well-established, and its potential in more specialized fields such as ophthalmic devices and drug delivery systems continues to be an area of interest for researchers. A thorough understanding of its chemical properties, synthesis, and polymerization is crucial for harnessing its full potential in developing advanced materials for scientific and biomedical applications.

References

-

This compound | C12H14O2 | CID 77260 - PubChem - NIH. [Link]

-

Synthesis, Characterization and Reactivity Ratios of Phenylethyl Acrylate/Methacrylate Copolymers | Request PDF - ResearchGate. [Link]

-

Polymerization-induced self-assembly: ethanolic RAFT dispersion polymerization of this compound - RSC Publishing. [Link]

-

Full article: Synthesis of 2-phenoxy-2-phenylethyl acrylate and copolymerization with 2-phenylethyl acrylate: Estimation of monomer reactivity ratios, thermal and optical properties. [Link]

-

Phenylethyl methacrylate - the NIST WebBook. [Link]

-

Phenylethyl methacrylate - the NIST WebBook (IR Spectrum). [Link]

-

Phenylethyl methacrylate - the NIST WebBook (Mass Spectrum). [Link]

-

Exploring the Chemical Synthesis of 2-Phenylethyl Acrylate: Methods and Optimization for Industrial Use - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- CN112079714A - Preparation method of 2-phenylethyl acrylate - Google P

-

Poly(this compound) – scipoly.com. [Link]

-

Poly(2-Hydroxyethyl Methacrylate) Hydrogel-Based Microneedles for Bioactive Release. [Link]

-

Interpenetrating Polymer Networks of Poly(2-hydroxyethyl methacrylate) and Poly(N, N-dimethylacrylamide) as Potential Systems for Dermal Delivery of Dexamethasone Phosphate - NIH. [Link]

-

Poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for drug delivery applications: A review - TSI Journals. [Link]

-

Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel - DergiPark. [Link]

-

Poly(Methyl Methacrylate) (PMMA): Drug Delivery Applications | Encyclo - Taylor & Francis eBooks. [Link]

-

Microstructure determination of 2-hydroxy ethyl methacrylate and methyl acrylate copolymers by NMR spectroscopy | Request PDF - ResearchGate. [Link]

-

Two-dimensional NMR studies of acrylate copolymers* - Pure and Applied Chemistry. [Link]

-

Infrared Spectroscopy of Polymers X: Polyacrylates. [Link]

-

The 1H NMR spectra of the PMMA, and ThPMMAM - ResearchGate. [Link]

Sources

- 1. CAS 3683-12-3: Phenylethyl methacrylate | CymitQuimica [cymitquimica.com]

- 2. polysciences.com [polysciences.com]

- 3. This compound | C12H14O2 | CID 77260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. specialchem.com [specialchem.com]

- 6. Poly(this compound) – scipoly.com [scipoly.com]

- 7. researchgate.net [researchgate.net]

- 8. publications.iupac.org [publications.iupac.org]

- 9. researchgate.net [researchgate.net]

- 10. Phenylethyl methacrylate [webbook.nist.gov]

- 11. Phenylethyl methacrylate [webbook.nist.gov]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. This compound | 3683-12-3 [chemicalbook.com]

- 14. tandfonline.com [tandfonline.com]

- 15. nbinno.com [nbinno.com]

- 16. Polymerization-induced self-assembly: ethanolic RAFT dispersion polymerization of this compound - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Poly(2-Hydroxyethyl Methacrylate) Hydrogel-Based Microneedles for Bioactive Release [mdpi.com]

- 18. Interpenetrating Polymer Networks of Poly(2-hydroxyethyl methacrylate) and Poly(N, N-dimethylacrylamide) as Potential Systems for Dermal Delivery of Dexamethasone Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tsijournals.com [tsijournals.com]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. taylorfrancis.com [taylorfrancis.com]

- 22. chemicalbook.com [chemicalbook.com]

- 23. This compound | 3683-12-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 24. This compound | 3683-12-3 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 2-Phenylethyl Methacrylate via Esterification

Abstract

2-Phenylethyl methacrylate (PEMA) is a specialty monomer recognized for its contribution to polymers with enhanced thermal stability, adhesion, and flexibility.[1] This guide provides a comprehensive overview of the synthesis of PEMA through the direct esterification of methacrylic acid with 2-phenylethanol. We will delve into the mechanistic underpinnings of this reaction, explore various catalytic systems, detail optimized experimental protocols, and discuss critical process parameters that influence yield and purity. This document is intended for researchers and professionals in drug development and material science who require a deep, practical understanding of this synthesis.

Introduction: The Strategic Importance of this compound

This compound is a vinyl monomer featuring a bulky aromatic side group. This structural characteristic imparts valuable properties to the resulting polymers, including increased glass transition temperature (Tg), improved refractive index, and enhanced resistance to chemical and thermal degradation. These attributes make PEMA a desirable component in the formulation of high-performance coatings, advanced adhesives, and specialized optical materials.[1]

The synthesis of PEMA is most commonly achieved through the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid (methacrylic acid) and an alcohol (2-phenylethanol).[2] While the fundamental reaction is straightforward, achieving high yields of a pure product necessitates a nuanced understanding of the reaction equilibrium, potential side reactions, and the role of various process parameters.

Mechanistic Insights: The Fischer-Speier Esterification Pathway

The esterification of methacrylic acid with 2-phenylethanol is an equilibrium-limited reaction.[3] The process is initiated by the protonation of the carbonyl oxygen of methacrylic acid by an acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of 2-phenylethanol. The subsequent steps involve proton transfer and the elimination of a water molecule to form the ester.

To drive the reaction towards the product side and achieve high conversion rates, the equilibrium must be shifted. This is typically accomplished by either using an excess of one of the reactants (usually the alcohol) or by removing the water as it is formed.[2][3]

Catalysis: The Heart of the Reaction

The choice of catalyst is paramount in the synthesis of PEMA. Both homogeneous and heterogeneous acid catalysts are employed, each with distinct advantages and disadvantages.

3.1. Homogeneous Catalysts

Strong mineral acids, such as sulfuric acid (H₂SO₄), and organic sulfonic acids, like p-toluenesulfonic acid (p-TsOH), are effective homogeneous catalysts for this esterification.[4][5] They are inexpensive and highly active. However, their use presents challenges in terms of separation from the reaction mixture and potential for corrosion. Neutralization and subsequent washing steps are typically required, which can complicate the purification process.[2]

3.2. Heterogeneous Catalysts

Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst 15), offer a more sustainable alternative.[6] These catalysts are easily separated from the reaction mixture by simple filtration, enabling their reuse and simplifying product purification.[7] Furthermore, they are generally less corrosive than their homogeneous counterparts. The efficiency of heterogeneous catalysts is influenced by factors such as their surface area, pore size, and the density of acidic sites.[8]

| Catalyst Type | Advantages | Disadvantages | Typical Concentration |

| Sulfuric Acid (H₂SO₄) | High activity, low cost.[4] | Difficult to separate, corrosive, potential for side reactions.[5] | 0.01 mol per mol of methacrylic acid.[4] |

| p-Toluenesulfonic Acid (p-TsOH) | High activity, less corrosive than H₂SO₄.[3] | Requires neutralization and removal.[9] | 1-30 parts by weight.[9] |

| Acidic Ion-Exchange Resins | Easy separation, reusable, low corrosivity.[6][7] | Lower activity than homogeneous catalysts, potential for diffusion limitations.[8] | 0.1-50 wt% (based on total weight).[3] |

Experimental Protocol: A Step-by-Step Guide

The following protocol details a robust method for the synthesis of this compound using p-toluenesulfonic acid as a catalyst and toluene as an azeotropic agent to remove water.

4.1. Materials and Equipment

-

Reactants: Methacrylic acid (MAA), 2-phenylethanol

-

Catalyst: p-Toluenesulfonic acid (p-TsOH)

-

Solvent: Toluene

-

Inhibitor: Hydroquinone or p-hydroxyanisole[9]

-

Neutralizing Agent: 5% Sodium bicarbonate (NaHCO₃) solution

-

Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[2]

-

Equipment: Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator.

4.2. Reaction Workflow

Caption: A schematic overview of the synthesis and purification of this compound.

4.3. Detailed Procedure

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a condenser, add 2-phenylethanol (1.0 eq), methacrylic acid (1.2 eq), p-toluenesulfonic acid (0.05 eq), a polymerization inhibitor such as hydroquinone (0.1 wt%), and toluene (to constitute approximately 50% of the total volume).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected or until reaction completion is confirmed by an appropriate analytical method (e.g., TLC, GC, or ¹H NMR).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.[2] Follow this with a wash with brine (saturated NaCl solution) to remove any remaining aqueous impurities.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.[2]

-

Purification: The crude product is then purified by vacuum distillation to yield pure this compound.[9]

Process Optimization and Critical Parameters

Several factors can significantly impact the yield and purity of the final product.

-

Reactant Molar Ratio: An excess of methacrylic acid is often used to shift the equilibrium towards the product side.[3] However, a large excess can complicate the purification process.

-

Temperature: The reaction is typically carried out at the reflux temperature of the solvent.[10] Higher temperatures increase the reaction rate but can also promote side reactions, such as the polymerization of methacrylic acid or the final product.[6]

-

Inhibitor: The presence of a polymerization inhibitor is crucial to prevent the premature polymerization of the monomer, which can be initiated by heat and the acidic conditions.[9]

-

Water Removal: Efficient removal of water is essential for driving the reaction to completion.[3] The choice of a suitable azeotropic solvent is key.

Characterization of this compound

The identity and purity of the synthesized PEMA should be confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure of the ester.[11][12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl stretch (around 1720 cm⁻¹) and the C=C double bond stretch (around 1640 cm⁻¹).[12]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.[12]

-

Gas Chromatography (GC): GC is an effective method for assessing the purity of the final product and for monitoring the progress of the reaction.[13]

Safety Considerations

-

Methacrylic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Toluene is a flammable and volatile solvent and should be used in a well-ventilated fume hood.

-

The polymerization of methacrylates is an exothermic process. Care should be taken to control the reaction temperature and to ensure the presence of an effective inhibitor.

Conclusion

The synthesis of this compound via Fischer-Speier esterification is a well-established and versatile method. By carefully selecting the catalyst, controlling the reaction conditions, and employing appropriate purification techniques, high yields of a pure product can be reliably obtained. A thorough understanding of the underlying chemical principles and the influence of key process parameters is essential for the successful and safe execution of this synthesis.

References

- US6838515B2 - Process for the preparation of esters of (meth)

- Selective Esterification of Methacrylic Acid with Epichlorohydrin? - PTC Organics, Inc. (URL: )

-

Esterification of Methacrylic Acid with Methanol: Process Optimization, Kinetic Modeling and Reactive Distillation | Request PDF - ResearchGate. (URL: [Link])

- US3639460A - Esterification of methacrylic acid - Google P

- Photopolymerization kinetics of 2-phenylethyl (meth)

-

Catalysis for the synthesis of methacrylic acid and methyl methacrylate - Chemical Society Reviews (RSC Publishing). (URL: [Link])

-

Exploring the Chemical Synthesis of 2-Phenylethyl Acrylate: Methods and Optimization for Industrial Use - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Synthesis, Characterization and Reactivity Ratios of Phenylethyl Acrylate/Methacrylate Copolymers | Request PDF - ResearchGate. (URL: [Link])

-

This compound | C12H14O2 | CID 77260 - PubChem - NIH. (URL: [Link])

-

Non-isothermal Kinetics of Free Radical Polymerization of 2-Phenylethyl (Meth)acrylate | Request PDF - ResearchGate. (URL: [Link])

- CN112079714A - Preparation method of 2-phenylethyl acrylate - Google P

-

High-Performance 2-Phenylethyl Acrylate: Properties, Applications, and Synthesis. (URL: [Link])

-

Influence of Side Reactions and Catalytic Packing Geometry on Acrylic Acid Esterification with Butanol by Reactive Distillation Using Amberlyst 15 - ACS Publications. (URL: [Link])

-

Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials - MDPI. (URL: [Link])

-

Phenylethyl methacrylate - the NIST WebBook. (URL: [Link])

- CN103304413A - Synthetic method of 2-hydroxyethyl methacrylate - Google P

- CN1418860A - Method for preparing 2-phenylacrylic acid and ester thereof - Google P

-

Top Analytical Techniques for Characterizing Custom Polymers. (URL: [Link]. Jordi-labs.com/top-analytical-techniques-for-characterizing-custom-polymers/)

-

Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials - ResearchGate. (URL: [Link])

-

Poly(this compound) – scipoly.com. (URL: [Link])

- Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acryl

- US6025520A - Method for preparing (meth)

-

(PDF) Kinetic models for esterification of methacrylic acid using n-propanol and isopropanol. (URL: [Link])

-

Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])

-

Process for the preparation of methacrylic acid esters - European Patent Office - EP 0010953 B1 - Googleapis.com. (URL: [Link])

-

Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials. (URL: [Link])

-

Comparative Study Between Different Catalysts For Esterification Of Acrylic Acid - IJRAR.org. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]

- 4. US3639460A - Esterification of methacrylic acid - Google Patents [patents.google.com]

- 5. ijrar.org [ijrar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN103304413A - Synthetic method of 2-hydroxyethyl methacrylate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN112079714A - Preparation method of 2-phenylethyl acrylate - Google Patents [patents.google.com]

- 10. US6025520A - Method for preparing (meth)acrylic acid ester - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. resolvemass.ca [resolvemass.ca]

- 13. americanlaboratory.com [americanlaboratory.com]

The Glass Transition Temperature of Poly(ethyl methacrylate): An In-depth Technical Guide

This guide provides a comprehensive technical overview of the glass transition temperature (Tg) of poly(ethyl methacrylate) (PEMA), a critical parameter for researchers, scientists, and drug development professionals. The content herein is structured to offer not just procedural steps but also the underlying scientific principles and practical insights essential for robust material characterization and application.

Introduction: The Significance of the Glass Transition in PEMA

Poly(ethyl methacrylate) is a versatile amorphous polymer widely utilized in various scientific and industrial applications, including drug delivery systems, medical devices, and specialty coatings. The performance of PEMA in these applications is intrinsically linked to its thermomechanical properties, chief among them being the glass transition temperature (Tg). The Tg marks a reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state.[1] This transition is not a sharp, first-order phase transition like melting, but rather a second-order transition that occurs over a temperature range.[2]

Understanding and accurately measuring the Tg of PEMA is paramount for several reasons:

-

Processing and Formulation: Knowledge of the Tg is crucial for defining processing parameters, such as those in hot-melt extrusion or solvent casting, where the material needs to be in a pliable state.

-

Product Performance and Stability: The Tg dictates the end-use temperature range of a PEMA-based product. For instance, in drug delivery, the Tg can influence drug release kinetics and the physical stability of the formulation.

-

Material Characterization: The Tg is a sensitive indicator of the polymer's molecular architecture and the presence of additives, making it a valuable tool for quality control and material identification.

This guide will delve into the theoretical underpinnings of the glass transition in PEMA, detail the primary experimental techniques for its measurement, and explore the key factors that influence this critical property.

The Molecular Basis of the Glass Transition in PEMA

The glass transition in polymers is fundamentally a kinetic phenomenon related to the onset of large-scale cooperative segmental motion of the polymer chains. Below the Tg, the polymer chains have insufficient thermal energy to overcome the barriers to rotation around their backbone bonds, and their movement is restricted to localized vibrations and short-range rotations. This "frozen" state results in a rigid, glassy material. As the temperature increases and approaches the Tg, the polymer chains gain enough energy for coordinated segmental motion to occur, leading to a significant increase in free volume and a transition to a more flexible, rubbery state.

The specific chemical structure of the PEMA repeating unit dictates its characteristic Tg. Key structural features influencing the Tg of PEMA include:

-

The Ester Side Group: The ethyl ester side group is bulkier than the methyl group in poly(methyl methacrylate) (PMMA). This increased bulkiness can slightly hinder the packing of polymer chains, potentially leading to a lower Tg compared to PMMA under certain conditions.

-

Chain Flexibility: The main chain of PEMA consists of carbon-carbon single bonds, which allow for rotational motion. However, the presence of the quaternary carbon atom in the backbone, bonded to the ester group and the alpha-methyl group, introduces steric hindrance that restricts this rotation and contributes to a relatively high Tg compared to polymers with more flexible backbones like polyethylene.

Key Factors Influencing the Glass Transition Temperature of PEMA

The measured Tg of a PEMA sample is not an immutable constant but is influenced by a variety of intrinsic and extrinsic factors. A thorough understanding of these factors is essential for controlling and predicting the material properties of PEMA.

Molecular Weight

The number-average molecular weight (Mn) of a polymer has a significant impact on its Tg. For PEMA, as the molecular weight increases, the Tg also increases, eventually reaching a plateau at a maximum value, denoted as Tg,∞. This relationship is a consequence of the increased free volume associated with polymer chain ends. Lower molecular weight polymers have a higher concentration of chain ends, which have greater mobility than segments within the polymer chain. This increased mobility leads to a lower overall Tg.

The relationship between Tg and Mn can be described by the Flory-Fox equation :

Tg = Tg,∞ - K / Mn

where:

-

Tg,∞ is the glass transition temperature at infinite molecular weight.

-

K is an empirical constant related to the free volume of the polymer chain ends.

| Number-Average Molecular Weight (Mn) ( g/mol ) | Representative Tg (°C) for PMMA |

| 3,000 | ~105 |

| 10,000 | ~115 |

| 50,000 | ~125 |

| 100,000 | ~130 |

| 500,000 | ~134 |

| >1,000,000 | ~135 (approaching Tg,∞) |

Note: This data is illustrative for PMMA and serves to demonstrate the expected trend for PEMA.

Tacticity

Tacticity refers to the stereochemical arrangement of the ester side groups along the polymer backbone. PEMA can exist in three main forms:

-

Isotactic: All side groups are on the same side of the polymer chain.

-

Syndiotactic: Side groups alternate regularly on opposite sides of the chain.

-

Atactic: Side groups are randomly arranged.

Tacticity has a pronounced effect on the Tg of polymethacrylates. Generally, syndiotactic polymers have a higher Tg than their isotactic counterparts. This is because the alternating arrangement of the side groups in syndiotactic chains leads to stronger intermolecular interactions and more restricted chain mobility. Atactic PEMA typically has a Tg value between that of the isotactic and syndiotactic forms. For PMMA, the difference can be substantial, with the Tg of syndiotactic PMMA being significantly higher than that of isotactic PMMA. A similar trend is expected for PEMA.

Plasticizers

Plasticizers are low molecular weight, non-volatile substances that, when added to a polymer, increase its flexibility and reduce its processing temperature. They achieve this by lowering the Tg of the polymer. Plasticizers work by inserting themselves between the polymer chains, thereby increasing the free volume and reducing the intermolecular forces between the chains. This allows for easier segmental motion at lower temperatures.

The effectiveness of a plasticizer depends on its compatibility with the polymer and its concentration. Common plasticizers for PEMA include phthalate esters such as diethyl phthalate (DEP) and dibutyl phthalate (DBP). The addition of a plasticizer can significantly depress the Tg of PEMA, as illustrated conceptually in the table below.

| Plasticizer | Concentration (% w/w) | Expected Effect on PEMA Tg |

| None | 0 | ~65 °C |

| Diethyl Phthalate (DEP) | 10 | Significant decrease |

| Diethyl Phthalate (DEP) | 20 | Further significant decrease |

| Dibutyl Phthalate (DBP) | 10 | Significant decrease |

| Dibutyl Phthalate (DBP) | 20 | Further significant decrease |

Note: This table illustrates the expected qualitative effect. The magnitude of the Tg depression depends on the specific plasticizer and its interaction with PEMA.

The choice of plasticizer is critical in pharmaceutical applications, as it can influence not only the physical properties of the formulation but also drug release and biocompatibility.

Caption: Factors influencing the glass transition temperature of PEMA.

Experimental Determination of the Glass Transition Temperature of PEMA

Several thermal analysis techniques can be employed to measure the Tg of PEMA. The most common and reliable methods are Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve, corresponding to a change in the heat capacity of the material.

Objective: To determine the glass transition temperature of a PEMA sample in accordance with ASTM D3418.[3]

Instrumentation: A calibrated Differential Scanning Calorimeter.

Materials:

-

PEMA sample (5-10 mg, powder or film)

-

Aluminum DSC pans and lids

-

Reference material (e.g., an empty, hermetically sealed aluminum pan)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the PEMA sample into an aluminum DSC pan.

-

Causality: This sample size ensures good thermal contact and a detectable heat flow signal without significant thermal gradients within the sample.

-

Hermetically seal the pan to prevent any loss of volatiles during the experiment.

-

-

Instrument Setup and Calibration:

-

Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

-

Self-Validation: Regular calibration is crucial for the accuracy and trustworthiness of the obtained Tg values.

-

Place the sealed sample pan in the sample cell and an empty sealed pan in the reference cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a reproducible and inert atmosphere.

-

-

Thermal Program:

-

First Heating Scan: Heat the sample from a temperature well below the expected Tg (e.g., 25 °C) to a temperature well above it (e.g., 100 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Causality: The first heating scan is important to erase the thermal history of the sample, such as internal stresses or enthalpic relaxation, which can affect the appearance of the glass transition.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

-

Second Heating Scan: Heat the sample again through the transition region at the same heating rate as the first scan.

-

Causality: The Tg is determined from the second heating scan to ensure that the measurement is performed on a sample with a consistent and known thermal history.

-

-

Data Analysis:

-

The glass transition is identified as a step change in the heat flow curve from the second heating scan.

-

The Tg is typically reported as the midpoint of the transition, determined by the intersection of the tangent to the inflection point with the extrapolated baselines before and after the transition.

-

Caption: Workflow for DSC measurement of PEMA's glass transition temperature.

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for characterizing the viscoelastic properties of materials. It involves applying a sinusoidal stress to a sample and measuring the resultant strain. The output provides the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response. The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), a measure of damping.

The glass transition is characterized by a significant drop in the storage modulus, a peak in the loss modulus, and a peak in the tan δ curve. The temperature at which these events occur is dependent on the frequency of the applied stress.

Objective: To determine the glass transition temperature of a PEMA sample in accordance with ISO 6721-11.[2]

Instrumentation: A calibrated Dynamic Mechanical Analyzer.

Materials:

-

PEMA sample in a suitable geometry (e.g., a rectangular bar for single cantilever or three-point bending mode).

Procedure:

-

Sample Preparation:

-

Prepare a sample with well-defined dimensions (length, width, and thickness).

-

Causality: Accurate dimensional measurements are critical for the calculation of the modulus values.

-

Ensure the sample is free of cracks or other defects.

-

-

Instrument Setup and Calibration:

-

Select an appropriate measurement mode (e.g., single cantilever for a stiff bar).

-

Calibrate the instrument for force, displacement, and temperature.

-

Self-Validation: Proper calibration ensures the accuracy of the measured viscoelastic properties.

-

-

Experimental Parameters:

-

Frequency: Set a fixed frequency for the sinusoidal stress (e.g., 1 Hz).

-

Causality: The Tg is frequency-dependent; a standard frequency allows for comparison between samples.

-

Strain Amplitude: Apply a small strain amplitude within the linear viscoelastic region of the material (e.g., 0.1%).

-

Causality: Staying within the linear viscoelastic region ensures that the measured properties are independent of the applied strain.

-

Temperature Program: Ramp the temperature from below the expected Tg to above it at a controlled rate (e.g., 3 °C/min).

-

-

Data Analysis:

-

Plot the storage modulus (E'), loss modulus (E''), and tan δ as a function of temperature.

-

The Tg can be reported as:

-

The temperature at the peak of the loss modulus (E'') curve.

-

The temperature at the peak of the tan δ curve.

-

The onset of the drop in the storage modulus (E') curve.

-

-

It is crucial to specify which definition of Tg is being used when reporting the results, as they will yield slightly different values.

-

Summary

The glass transition temperature is a cornerstone property of poly(ethyl methacrylate) that governs its processing and performance. This guide has provided an in-depth exploration of the molecular origins of the glass transition in PEMA and the key factors that influence it, namely molecular weight, tacticity, and the addition of plasticizers. Detailed, field-proven protocols for the accurate measurement of Tg using DSC and DMA have been presented, with an emphasis on the rationale behind experimental choices to ensure scientific integrity. By leveraging the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can achieve a robust understanding and control of the properties of PEMA for their specific applications.

References

-

ISO 6721-11:2019, Plastics — Determination of dynamic mechanical properties — Part 11: Glass transition temperature. [Link]

-

ASTM D3418-15, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. [Link]

-

Zhou, Y. (2024, January 2). Demonstrating the impact of molecular weight on the glass transition temperature of poly-methyl methacrylate using molecular dynamics simulations. PMMA Research. [Link]

-

Geng, K., & Tsui, O. K. C. (2016). Effects of Polymer Tacticity and Molecular Weight on the Glass Transition Temperature of Poly(methyl methacrylate) Films on Silica. Macromolecules, 49(7), 2671–2678. [Link]

-

ResearchGate. (2016, September 9). Effect of Adding Plasticizer on Ionic Conductivity and Glass Transition Temperature of PMMA+Lithium Iodide Complexes. [Link]

-

Wikipedia. (2023, November 13). Diethyl phthalate. [Link]

-

PubChem. Diethyl Phthalate. [Link]

Sources

Refractive index of 2-Phenylethyl methacrylate

An In-depth Technical Guide to the Refractive Index of 2-Phenylethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Value

This compound (PEMA), a hydrophobic and UV-absorbing monomer, is a crucial building block in the synthesis of advanced polymers.[1][2] Its unique chemical structure, featuring an aromatic phenylethyl group, imparts desirable properties such as enhanced thermal stability, chemical resistance, and optical clarity to the resulting materials.[1] These characteristics make it highly valuable in the formulation of high-performance coatings, adhesives, specialty resins, and, notably, in the biomedical field for applications like foldable intraocular lenses.[1][3]

At the heart of its utility in optical and biomedical applications lies a fundamental physical property: the refractive index (n). The refractive index is a dimensionless number that describes how fast light travels through a material compared to a vacuum.[4] It governs how much the path of light is bent, or refracted, when entering the material.[5] For scientists and engineers, the refractive index of PEMA is not merely a data point; it is a critical design parameter that dictates the performance of optical components, ensures compatibility in multi-material systems, and provides a reliable metric for quality control and purity assessment.[6][7] This guide provides a comprehensive examination of the refractive index of this compound, the methodologies for its precise measurement, and the factors that influence its value.

Core Physicochemical Properties and Reported Refractive Indices

Understanding the refractive index of PEMA begins with its fundamental physicochemical properties. These constants provide the context for its behavior and handling in a laboratory setting.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₄O₂ | [8] |

| Molecular Weight | 190.24 g/mol | [8][9] |

| CAS Number | 3683-12-3 | [8][10] |

| Physical State | Colorless to Light Yellow Liquid | [9][10] |

| Density | ~1.02 g/cm³ (Specific Gravity) | [10] |

| Boiling Point | 107 °C at 2 mmHg | [10] |

The refractive index of this compound has been reported by various suppliers and in chemical databases. As will be discussed, this value is highly sensitive to measurement conditions. The table below consolidates the reported values.

| Reported Refractive Index (n) | Source(s) |

| 1.51 | [10] |

| 1.508 | [1] |

| 1.4970 (estimate) | [9][11] |

It is important to note that the polymer derived from this monomer, Poly(this compound), exhibits a significantly higher refractive index.

| Material | Reported Refractive Index (n) | Source(s) |

| Poly(this compound) | 1.5592 | [12][13] |

The difference between the monomer and polymer values underscores the transformation in optical properties that occurs during polymerization—a critical consideration in applications involving in-situ curing.[14]

Critical Factors Influencing Refractive Index Measurements

The variability in reported refractive index values can be attributed to several key experimental factors. For accurate and reproducible results, a researcher must control and report these conditions.

Temperature Dependence

The refractive index of a material, particularly a liquid, is inversely proportional to its temperature.[15] As temperature increases, the material's density typically decreases, causing the speed of light within it to increase, thus lowering the refractive index. This relationship is defined by the thermo-optic coefficient (dn/dT) , which quantifies the change in refractive index per unit change in temperature.[16] For precise measurements, the sample and the instrument, such as an Abbe refractometer, must be thermostated to a standard temperature, most commonly 20°C or 25°C.[17]

Wavelength Dependence (Dispersion)

The refractive index of any transparent medium varies with the wavelength of light, a phenomenon known as dispersion.[18][19] Generally, the refractive index is higher for shorter wavelengths (e.g., blue light) and lower for longer wavelengths (e.g., red light). This is why a prism separates white light into its constituent colors. To standardize measurements, a specific, monochromatic wavelength is required. The universal standard for refractometry is the sodium D-line (nD) , which corresponds to a wavelength of 589.3 nm.[4] Unless otherwise specified, a reported refractive index value is assumed to be measured at this wavelength.

Definitive Measurement Protocol: The Abbe Refractometer

The Abbe refractometer is the cornerstone instrument for measuring the refractive index of liquids with high accuracy.[20][21] Its operation is based on the principle of the critical angle—the angle of incidence beyond which light is totally internally reflected.[6] By measuring this angle at the interface between the liquid sample and a prism of known high refractive index, the instrument can precisely calculate the sample's refractive index.[17][21]

Step-by-Step Experimental Workflow

This protocol outlines the procedure for obtaining a reliable refractive index measurement for this compound using a temperature-controlled Abbe refractometer.

-

System Preparation and Calibration:

-

Turn on the refractometer and the attached circulating water bath. Set the water bath to the desired measurement temperature (e.g., 20.0 ± 0.1 °C). Allow the system to equilibrate for at least 15-20 minutes.[17]

-

Verify the instrument's calibration using a standard with a known refractive index, such as distilled water (nD at 20°C = 1.3330).

-

Clean the surfaces of the illuminating and measuring prisms with a suitable solvent (e.g., ethanol or acetone) and a soft, lint-free lens tissue. Ensure the prisms are completely dry and free of residue.

-

-

Sample Application:

-

Using a clean glass pipette, place 2-3 drops of this compound onto the surface of the lower, illuminating prism.[6] Only a small sample volume is required.

-

Immediately close the prism assembly. The liquid will spread into a thin, uniform film between the two prisms.

-

-

Measurement:

-

Switch on the refractometer's light source.

-

Look through the eyepiece. You will see a field of view that is partially light and partially dark. The goal is to make the boundary line between these regions as sharp as possible.

-

If a colored fringe (chromatic aberration) is visible at the boundary, adjust the dispersion compensator dial until the boundary becomes a sharp, achromatic line.[21]

-

Turn the main adjustment knob to move the light/dark boundary until it is precisely centered on the crosshairs in the eyepiece.

-

-

Reading and Data Logging:

-

Read the refractive index value from the instrument's scale or digital display to four decimal places.

-

Record the measured refractive index and the precise temperature of the measurement.

-

Repeat the measurement two to three times, cleaning the prisms and applying a fresh sample each time, to ensure reproducibility. The readings should agree to within ±0.0002.[17]

-

-

Post-Measurement Cleanup:

-

Thoroughly clean the prisms with solvent and lens tissue to remove all traces of the monomer.

-

Workflow Visualization

The following diagram illustrates the logical flow of the refractive index measurement process.

Caption: Workflow for Refractive Index Measurement using an Abbe Refractometer.

Significance in Scientific and Drug Development Applications

The precise refractive index of this compound is paramount for its successful application in advanced materials.

-

Optical Coatings and Resins: In the development of optical coatings, adhesives, and specialty lenses, the refractive index of the cured polymer is a primary determinant of performance.[1] A higher refractive index allows for the design of thinner, lighter optical components with equivalent focusing power. The refractive index of poly(PEMA) (~1.559) is notably higher than that of standard poly(methyl methacrylate) (PMMA) (~1.49), making it an attractive material for high-performance optical applications.[12][22]

-

Biomedical Devices and Intraocular Lenses (IOLs): For implantable devices like foldable IOLs, the refractive index of the material is critical for achieving the correct dioptric power to restore vision after cataract surgery.[3] Copolymers of PEMA are used to create soft, foldable materials that can be inserted through a small incision.[3] The final refractive index of the copolymer must be precisely controlled and exquisitely stable to ensure long-term, predictable optical performance in the patient's eye.

Conclusion

The refractive index of this compound is a fundamental property that underpins its use in a wide range of scientific and commercial applications. While a value of approximately 1.51 (nD at 20°C) serves as a reliable benchmark for the monomer, researchers and development professionals must recognize the profound influence of temperature, wavelength, and the state of polymerization on this parameter. Adherence to standardized measurement protocols, utilizing calibrated instrumentation like the Abbe refractometer, is essential for generating the accurate and reproducible data required for material specification, quality control, and the successful design of next-generation optical and biomedical materials.

References

-

Alfa Chemistry. (n.d.). This compound (stabilized with HQ). Retrieved from Alfa Chemistry website.[10]

-

Buback, M., et al. (n.d.). Wavelength- and temperature-dependent measurement of refractive indices. Retrieved from an academic journal source.[18]

-

Scientific Polymer Products, Inc. (n.d.). Refractive Index of Polymers by Index. Retrieved from scipoly.com.[12]

-

ChemicalBook. (n.d.). This compound | 3683-12-3. Retrieved from ChemicalBook website.[11]

-

ChemicalBook. (n.d.). This compound CAS#: 3683-12-3. Retrieved from ChemicalBook website.[9]

-

Chem-Pro. (n.d.). Abbé refractometer. Retrieved from a chemical equipment supplier website.[17]

-

Photonics Media. (n.d.). Abbe refractometer | Photonics Dictionary. Retrieved from Photonics Media website.[20]

-

Polysciences, Inc. (n.d.). This compound, min. 92%. Retrieved from Polysciences, Inc. website.[1]

-

SpecialChem. (2025). This compound - Polysciences. Retrieved from SpecialChem website.[2]

-

ResearchGate. (n.d.). Dependence of the refractive index on density, temperature, and the wavelength of the incident light. Retrieved from ResearchGate.[19]

-

University of Arizona. (n.d.). Lab 2: Refractive Index and Snell's Law. Retrieved from an educational source.[21]

-

SPIE. (n.d.). Temperature Coefficient of the Refractive Index. Retrieved from SPIE Digital Library.[16]

-

ResearchGate. (2025). Water refractive index in dependence on temperature and wavelength: A simple approximation. Retrieved from ResearchGate.[23]

-

HINOTEK. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved from HINOTEK website.[6]

-

LightMachinery. (n.d.). TIE-19: Temperature Coefficient of the Refractive Index. Retrieved from LightMachinery website.[15]

-

Wikipedia. (n.d.). Abbe refractometer. Retrieved from Wikipedia.[24]

-

ChemicalBook. (n.d.). 28825-60-7(POLY(this compound)) Product Description. Retrieved from ChemicalBook website.[13]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from NIH website.[8]

-

Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Phenylethyl Acrylate 3530-36-7. Retrieved from TCI Chemicals website.[25]

-

Sigma-Aldrich. (n.d.). This compound | 3683-12-3. Retrieved from Sigma-Aldrich website.

-

Anderson, R. E., & Lightman, A. J. (1991). Measurements of the refractive-index variations with temperature of a photomonomer. Applied Optics, 30(27), 3792.[14]

-

Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Phenylethyl Acrylate 3530-36-7. Retrieved from TCI Chemicals (India) website.[26]

-

Scientific Polymer Products, Inc. (n.d.). Poly(this compound). Retrieved from scipoly.com.

-

Mettler Toledo. (n.d.). Refractive Index: All You Need to Know. Retrieved from Mettler Toledo website.[4]

-

Chemistry For Everyone. (2025). How Is Refractive Index Measured?. YouTube.[7]

-

Wikipedia. (n.d.). Refractive index. Retrieved from Wikipedia.[5]

-

Rudolph Research Analytical. (n.d.). Refractometry - Measuring Refractive Index. Retrieved from Rudolph Research Analytical website.[27]

-

Patsnap. (2025). PMMA's Impact on the Evolution of Optical Devices. Retrieved from Patsnap Eureka.[28]

-

UQG Optics. (n.d.). PMMA - Optical Material. Retrieved from UQG Optics website.[29]

-

ResearchGate. (2025). A Study on the Copolymerization Kinetics of Phenylethyl Acrylate and Phenylethyl Methacrylate. Retrieved from ResearchGate.[3]

-

ResearchGate. (2025). Photopolymerization kinetics of 2-phenylethyl (meth)acrylates studied by photo DSC. Retrieved from ResearchGate.[30]

-

PMMA. (n.d.). Properties and Benefits. Retrieved from a PMMA industry website.[31]

-

RefractiveIndex.INFO. (n.d.). Refractive index of (C5H8O2)n (Poly(methyl methacrylate), PMMA). Retrieved from RefractiveIndex.INFO website.[22]

Sources

- 1. polysciences.com [polysciences.com]

- 2. specialchem.com [specialchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mt.com [mt.com]

- 5. Refractive index - Wikipedia [en.wikipedia.org]

- 6. hinotek.com [hinotek.com]

- 7. youtube.com [youtube.com]

- 8. This compound | C12H14O2 | CID 77260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 3683-12-3 [m.chemicalbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. This compound | 3683-12-3 [chemicalbook.com]

- 12. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]

- 13. 28825-60-7 CAS MSDS (POLY(this compound)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. OPG [opg.optica.org]

- 15. lightmachinery.com [lightmachinery.com]

- 16. spiedigitallibrary.org [spiedigitallibrary.org]

- 17. refractometer.pl [refractometer.pl]

- 18. OPG [opg.optica.org]

- 19. researchgate.net [researchgate.net]

- 20. photonics.com [photonics.com]

- 21. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 22. refractiveindex.info [refractiveindex.info]

- 23. researchgate.net [researchgate.net]

- 24. Abbe refractometer - Wikipedia [en.wikipedia.org]

- 25. 2-Phenylethyl Acrylate | 3530-36-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 26. 2-Phenylethyl Acrylate | 3530-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 27. rudolphresearch.com [rudolphresearch.com]

- 28. PMMA's Impact on the Evolution of Optical Devices [eureka.patsnap.com]

- 29. PMMA - Optical Material - UQG Optics [uqgoptics.com]

- 30. researchgate.net [researchgate.net]

- 31. Properties and Benefits - PMMA [pmma-online.eu]

An In-Depth Technical Guide to the Free Radical Polymerization of 2-Phenylethyl Methacrylate (PEMA)

<

This guide provides a comprehensive technical overview of the free radical polymerization of 2-phenylethyl methacrylate (PEMA), a versatile monomer utilized in a range of applications, including drug development. This document is intended for researchers, scientists, and professionals in the field, offering insights into the synthesis, characterization, and application of poly(this compound) (PPEMA).

Introduction: The Significance of this compound

This compound (PEMA) is an aromatic and hydrophobic monomer that yields a polymer with unique properties upon polymerization.[1][2] The presence of the phenylethyl group imparts increased thermal stability and a high refractive index to the resulting polymer, poly(this compound) (PPEMA).[2] These characteristics, combined with the inherent biocompatibility of methacrylate-based polymers, make PPEMA a material of significant interest in the biomedical and pharmaceutical fields.[3][4][5]

PPEMA's hydrophobicity plays a crucial role in its applications, particularly in drug delivery systems for hydrophobic drugs.[6] The polymer can encapsulate non-polar active pharmaceutical ingredients (APIs), protecting them from degradation and enabling controlled release. Understanding and controlling the polymerization of PEMA is therefore paramount to tailoring the properties of PPEMA for specific drug delivery applications.

The Core Mechanism: Free Radical Polymerization

Free radical polymerization is a chain reaction process widely used for the synthesis of a variety of polymers, including PPEMA.[7][8] The process is characterized by three key stages: initiation, propagation, and termination.[7][9]

Initiation: The Spark of the Reaction

The polymerization process begins with the generation of free radicals from an initiator molecule.[7][8][9] The choice of initiator is critical and depends on factors such as its solubility in the reaction medium and its decomposition temperature.[10] For the polymerization of PEMA, which is typically carried out in an organic solvent, common initiators include azo compounds like 2,2'-Azobis(2-methylpropionitrile) (AIBN) and peroxides such as benzoyl peroxide (BPO).[10][11]

The initiation process occurs in two steps:

-

Decomposition: The initiator molecule thermally or photochemically decomposes to form two free radicals.

-

Addition: The newly formed radical adds to the carbon-carbon double bond of a PEMA monomer, creating a new, larger radical.[9]

Propagation: Building the Polymer Chain

The propagation phase involves the successive addition of monomer units to the growing polymer radical.[9] This is a rapid and exothermic process where the radical chain end attacks the double bond of a new PEMA monomer, extending the polymer chain by one repeating unit at a time. This process continues, leading to the formation of a long polymer chain.

The rate of propagation is a key factor in determining the final molecular weight of the polymer. Higher monomer concentrations and temperatures generally lead to faster propagation rates.

Termination: Concluding the Growth

The growth of a polymer chain is terminated when two growing radical chains react with each other. Termination can occur through two primary mechanisms:

-

Combination (or Coupling): Two radical chains join together to form a single, longer polymer chain.

-

Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end.

Chain transfer reactions can also occur, where the radical activity is transferred to another molecule, such as a solvent, monomer, or a chain transfer agent. This terminates the growth of one chain but initiates the growth of another.[9]

Controlling the Outcome: Reaction Parameters and Advanced Techniques

The properties of the resulting PPEMA, such as molecular weight and polydispersity index (PDI), are highly dependent on the reaction conditions.

| Parameter | Effect on Molecular Weight | Effect on Polymerization Rate |

| Initiator Concentration | Decreases with increasing concentration | Increases with increasing concentration |

| Monomer Concentration | Increases with increasing concentration | Increases with increasing concentration |

| Temperature | Generally decreases with increasing temperature | Increases with increasing temperature |

| Solvent | Can influence chain transfer, affecting molecular weight | Can affect solubility and reaction kinetics |

Table 1: Influence of Reaction Parameters on PPEMA Synthesis.

For applications requiring precise control over polymer architecture and low PDI, controlled radical polymerization (CRP) techniques are employed. These methods introduce a reversible deactivation mechanism that allows for the controlled growth of polymer chains. Two prominent CRP methods are:

-

Atom Transfer Radical Polymerization (ATRP): This technique utilizes a transition metal catalyst to reversibly activate and deactivate the growing polymer chains.[12] ATRP is known for its ability to produce well-defined polymers with complex architectures.[12][13]

-

Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization: RAFT employs a chain transfer agent to mediate the polymerization, allowing for the synthesis of polymers with controlled molecular weight and narrow molecular weight distribution.[12][14][15]

Both ATRP and RAFT have been successfully applied to the polymerization of various methacrylates, offering enhanced control over the synthesis of PPEMA for specialized applications.[13][14]

Experimental Protocol: Synthesis of PPEMA via Solution Polymerization

This section outlines a standard laboratory procedure for the synthesis of PPEMA using a conventional free radical polymerization technique in solution.

Materials and Reagents

-

This compound (PEMA), inhibitor removed

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Toluene (or other suitable solvent)

-

Methanol (for precipitation)

-

Nitrogen gas (for inert atmosphere)

Note: It is often not necessary to remove the inhibitor from the monomer, as the initiator at polymerization temperature will typically overpower its effect. However, for kinetic studies or when a high degree of control is desired, removal via column chromatography is recommended.

Polymerization Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the desired amount of PEMA monomer and AIBN initiator in toluene. The monomer concentration is typically in the range of 1-2 M, and the initiator concentration is adjusted to control the molecular weight.

-

Inert Atmosphere: Purge the reaction mixture with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Immerse the flask in a preheated oil bath at 70-80°C and stir the mixture. The reaction time can vary from a few hours to 24 hours, depending on the desired conversion and molecular weight.

-

Isolation: After the desired reaction time, cool the flask to room temperature. Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. The PPEMA will precipitate as a white solid.

-

Purification and Drying: Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomer and initiator fragments. Dry the purified PPEMA in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization of Poly(this compound)

A thorough characterization of the synthesized PPEMA is essential to confirm its structure, molecular weight, and thermal properties.

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and tacticity of the polymer.[16][17] |

| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[18] |

| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg), which is an important indicator of the polymer's physical state and mechanical properties.[19] |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition profile of the polymer.[20] |

Table 2: Key Characterization Techniques for PPEMA.

¹H NMR Spectroscopy: The proton NMR spectrum of PPEMA will show characteristic peaks corresponding to the protons of the phenylethyl group and the methacrylate backbone. Integration of these peaks can be used to confirm the purity of the polymer.

GPC/SEC: This is the primary technique for determining the molecular weight and molecular weight distribution of the polymer. A low PDI (typically less than 1.5 for conventional free radical polymerization) indicates a more uniform polymer chain length.

DSC: The glass transition temperature (Tg) of PPEMA is influenced by its molecular weight and the bulky phenylethyl side group. The incorporation of bulky groups like adamantyl has been shown to increase the Tg of polymethacrylates.[21]

TGA: TGA provides information on the temperature at which the polymer begins to degrade. PPEMA generally exhibits good thermal stability due to the aromatic side group.[20]

Applications in Drug Development

The unique properties of PPEMA make it a promising candidate for various applications in drug delivery.[4][22] Its hydrophobic nature is particularly advantageous for the encapsulation and controlled release of poorly water-soluble drugs.[5]

PPEMA can be formulated into various drug delivery systems, including:

-

Nanoparticles: For targeted drug delivery and improved bioavailability.

-

Microspheres: For sustained-release formulations.

-

Hydrogels (in copolymer form): Copolymers of PEMA with hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA) can form hydrogels with tunable swelling properties for controlled drug release.[3][22][23]

The ability to control the molecular weight and architecture of PPEMA through the polymerization process allows for the fine-tuning of drug release kinetics, making it a versatile platform for advanced drug delivery systems.

Conclusion

The free radical polymerization of this compound is a robust and versatile method for synthesizing a polymer with valuable properties for scientific and pharmaceutical applications. A thorough understanding of the polymerization mechanism and the influence of reaction parameters is crucial for tailoring the properties of PPEMA to meet the specific demands of advanced applications, particularly in the field of drug development. The use of controlled radical polymerization techniques further expands the possibilities for creating well-defined and functional PPEMA-based materials.

References

-

Wikipedia. Radical polymerization. [Link]

-

ResearchGate. Synthesis, Characterization and Reactivity Ratios of Phenylethyl Acrylate/Methacrylate Copolymers | Request PDF. [Link]

-

ResearchGate. Non-isothermal Kinetics of Free Radical Polymerization of 2-Phenylethyl (Meth)acrylate | Request PDF. [Link]

-

Chemistry For Everyone. What Are Common Initiators For Free-Radical Polymerization?. [Link]

-

TSI Journals. Poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for drug delivery applications: A review. [Link]

-

Carnegie Mellon University. ICRTG - Matyjaszewski Polymer Group. [Link]

- Google Patents.

-

SciSpace. Living Radical Polymerization by the RAFT Process - A Second Update. [Link]

-

Polymer Science Learning Center. Free Radical Vinyl Polymerization. [Link]

-

PubMed. A comparison of RAFT and ATRP methods for controlled radical polymerization. [Link]

-

Chempolymer. RAFT vs. ATRP: Choosing the Best Method for Custom Polymer Synthesis. [Link]

-

MDPI. Hydrogels of Poly(2-hydroxyethyl methacrylate) and Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Dermal Delivery Systems for Dexamethasone. [Link]

-

PubMed. Synthesis of Poly(2-Hydroxyethyl Methacrylate) (PHEMA)-Based Superparamagnetic Nanoparticles for Biomedical and Pharmaceutical Applications. [Link]

-

Scientific Polymer. Poly(this compound) – scipoly.com. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Synthesis of 2-Phenylethyl Acrylate: Methods and Optimization for Industrial Use. [Link]

-

NIH. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC. [Link]

-